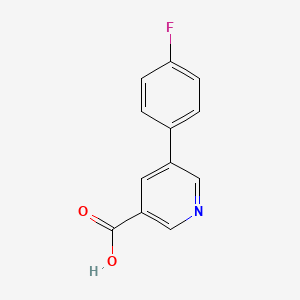

5-(4-Fluorophenyl)nicotinic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, a model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized to study its tautomerism properties . Another study reports the synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are analogues of a compound with a 4-nitrophenyl group, indicating the interest in fluorinated phenyl nicotinic acid derivatives .

Molecular Structure Analysis

The molecular structure of HFPNA, a related compound to 5-(4-Fluorophenyl)nicotinic acid, has been analyzed using quantum chemical calculations. The study found that HFPNA exhibits lactim–lactam tautomerism, which is favored over enol–keto tautomerism. This was supported by experimental evidence and structural calculations at both Density Functional Theory (DFT) and Hartree–Fock levels .

Chemical Reactions Analysis

The chemical reactions of these compounds are of particular interest due to their biological activities. For example, nicotinamide and its isomeric methyl analogs, including 5-methylnicotinamide (5-MN), have been tested as substrates for nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT), indicating that 5-MN can be a selective substrate for NNMT . This suggests that this compound and its derivatives could participate in similar metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study on HFPNA revealed that its spectral characteristics are sensitive to the pH of the medium, suggesting potential applications as a pH sensor. The ground and excited-state properties of HFPNA were examined through spectroscopy and time-resolved emission spectroscopy, demonstrating its responsiveness to environmental conditions . Additionally, the pharmacological properties of the synthesized fluorinated phenyl nicotinic acid derivatives were investigated, showing high affinity for certain nicotinic acetylcholine receptors (nAChRs), which could have implications for their physical properties and potential therapeutic uses .

Scientific Research Applications

Therapeutic Potential in Lipid Disorders

5-(4-Fluorophenyl)nicotinic acid, through its derivatives and metabolites, plays a significant role in the treatment of lipid disorders. Its most notable application is in the form of nicotinic acid (niacin), which is clinically proven to be the most effective agent for raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol levels. This action establishes nicotinic acid as a pivotal compound in preventing coronary artery disease through both lipid-mediated and non-lipid-mediated anti-inflammatory effects. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided deeper insights into its mechanisms, highlighting its therapeutic potential beyond mere lipid regulation to include a novel atheroprotective role via direct enhancement of adiponectin secretion (Digby, Lee, & Choudhury, 2009).

Anticancer Properties

Recent research has illuminated the promising anticancer capabilities of nicotinic acid derivatives. These derivatives exhibit a wide range of biological properties, including significant anticancer potential. This is particularly evident in their role as heterocyclic compounds where nitrogen-containing derivatives have shown superior effects compared to non-nitrogen counterparts. The versatility of nicotinic acid derivatives in the synthesis of anticancer drugs marks them as critical molecules in the ongoing battle against cancer, offering a foundation for future research and drug development aimed at efficacious cancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

Mechanism of Action

Target of Action

5-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinic acid receptors . These receptors play a crucial role in various biological processes, including lipid metabolism and the modulation of cellular pathways .

Mode of Action

The compound interacts with its targets by binding to the nicotinic acid receptors, modulating their activity . This interaction can lead to changes in the receptor’s function, influencing the biochemical pathways in which these receptors are involved .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as a precursor of nicotinamide coenzymes , which play a vital role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are essential for redox metabolism and the functioning of NAD-dependent pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 2172 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the nicotinic acid receptors and its role as a coenzyme precursor. It can influence cellular metabolism and potentially have effects on various physiological processes .

properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDAKHYANOMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464036 | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364064-17-5 | |

| Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EMD-50929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-50929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

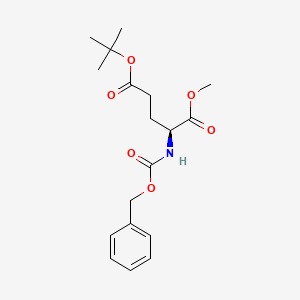

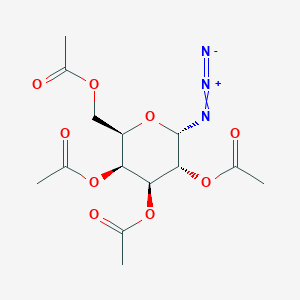

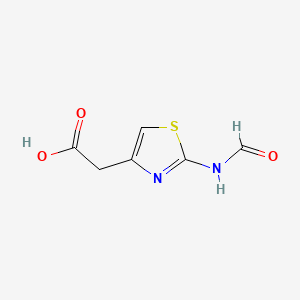

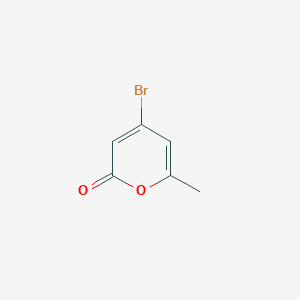

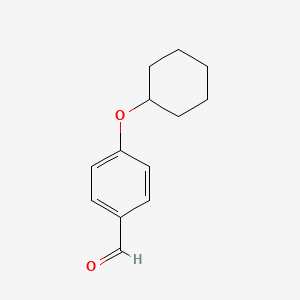

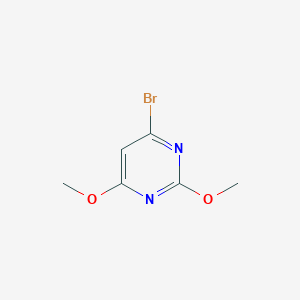

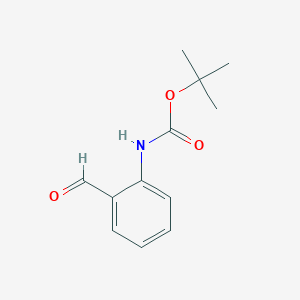

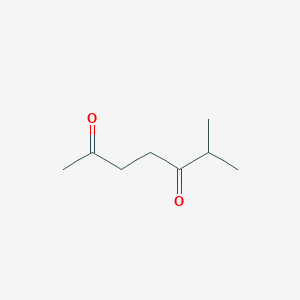

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

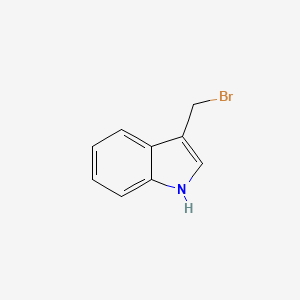

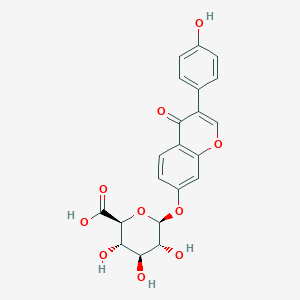

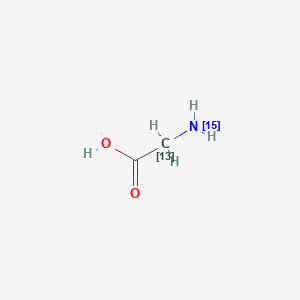

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 2-hydroxy-5-(4-fluorophenyl)nicotinic acid?

A1: The research primarily focuses on the tautomeric preferences of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid. The study found that this compound favors the lactim-lactam tautomeric form over the enol-keto form. This preference was determined through both experimental techniques and quantum chemical calculations. [] This finding contributes to a deeper understanding of the compound's structure and potential reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)